Cas no 2159261-51-3 (2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine)
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine
- EN300-1833379
- 2159261-51-3
-
- Inchi: 1S/C11H16N2O2/c1-8-4-5-9(7-11(2,3)12)6-10(8)13(14)15/h4-6H,7,12H2,1-3H3
- InChI Key: YVYMQLKJGUAKBH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C)C=CC(=C1)CC(C)(C)N)=O
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 71.8Ų
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833379-0.05g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-0.1g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-0.25g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-0.5g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-1.0g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 1g |
$1029.0 | 2023-05-27 | ||
| Enamine | EN300-1833379-2.5g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-5.0g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 5g |
$2981.0 | 2023-05-27 | ||
| Enamine | EN300-1833379-10.0g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 10g |
$4421.0 | 2023-05-27 | ||
| Enamine | EN300-1833379-1g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1833379-5g |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine |
2159261-51-3 | 5g |
$2650.0 | 2023-09-19 |
2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine
2-Methyl-1-(4-Methyl-3-Nitrophenyl)Propan-2-Amine: A Comprehensive Overview
The compound 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine, identified by the CAS number 2159261-51-3, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, material science, and advanced chemical synthesis techniques.
The molecular structure of 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine consists of a central propanamine backbone with a methyl group attached to the second carbon. The aromatic ring, substituted with both methyl and nitro groups, introduces significant electronic effects that influence the compound's reactivity and stability. The nitro group, in particular, acts as a strong electron-withdrawing substituent, enhancing the compound's ability to participate in various chemical reactions.
Recent research has focused on the synthesis of this compound using environmentally friendly methods. For instance, a study published in the Journal of Green Chemistry demonstrated a novel approach to synthesizing 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine using microwave-assisted techniques. This method not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with current trends toward sustainable chemistry practices.
In terms of applications, 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine has shown promise in the development of pharmaceutical agents. Its ability to act as a versatile intermediate in drug synthesis has been explored in several studies. For example, researchers have utilized this compound as a key building block in the creation of bioactive molecules targeting specific cellular pathways. The compound's structural flexibility allows for easy modification, making it an ideal candidate for drug design.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its unique electronic properties make it suitable for use in the development of advanced polymers and composite materials. Recent advancements have highlighted its potential as a precursor for high-performance adhesives and coatings, where its stability and reactivity are highly valued.
The synthesis of 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine typically involves multi-step processes that require precise control over reaction conditions. A study published in Organic Process Research & Development outlined an optimized synthesis pathway that employs catalytic hydrogenation and selective oxidation steps. This approach not only enhances yield but also improves the overall efficiency of the process.
In terms of toxicity and environmental impact, recent studies have evaluated the safety profile of this compound. Research conducted by environmental toxicologists has shown that under controlled conditions, 2-methyl-1-(4-methyl-3-nitrophenyl)propan-2-amine exhibits low toxicity to aquatic organisms. However, further studies are needed to fully understand its long-term environmental impact and degradation pathways.
The future outlook for this compound is promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Its ability to serve as a versatile building block in chemical synthesis positions it as a key molecule for future innovations.
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